
Cefmenoxime hydrochloride
Propriétés
Numéro CAS |
75738-58-8 |
---|---|
Formule moléculaire |
C32H35ClN18O10S6 |
Poids moléculaire |
1059.6 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8+;/t2*9-,13-;/m11./s1 |
Clé InChI |
MPTNDTIREFCQLK-HRAACVKBSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |
SMILES isomérique |
CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.Cl |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
75738-58-8 |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
65085-01-0 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cefmenoxime Hydrochloride; SCE 1365 hydrochloride; AB 50912 hemihydrochloride; EINECS 278-299-4; Cefmenoxime hemihydrochloride; Cefmenoxime HCl; SCE1365; Hydrochloride, Cefmenoxime; SCE 1365; SCE-1365; |
Origine du produit |
United States |
Description
Classification and Chemical Context of Cefmenoxime (B1668856) Hydrochloride as a Third-Generation Cephalosporin (B10832234)
Cefmenoxime hydrochloride is classified as a third-generation cephalosporin, a class of β-lactam antibiotics. guidetopharmacology.orgwikipedia.org Cephalosporins are structurally and functionally related to penicillins, sharing a common β-lactam ring. uts.edu.au The "generation" classification of cephalosporins is based on their antimicrobial spectrum, with successive generations generally exhibiting increased activity against Gram-negative bacteria. wikipedia.orgwikipedia.org
The chemical structure of Cefmenoxime is distinguished by a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7β-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position of the cephalosporin nucleus. nih.gov The aminothiazole-oxime moiety is a key feature of many third-generation cephalosporins and is associated with their broad spectrum of activity. uts.edu.au this compound is the hydrochloride salt form of cefmenoxime. nih.gov
Historical Development and Academic Significance of Oxime-Based Cephalosporin Antibiotics
The discovery of cephalosporin C in 1948 from the fungus Cephalosporium acremonium (now Acremonium) paved the way for the development of a vast number of cephalosporin derivatives. uts.edu.auencyclopedia.pub The development of oxime-based cephalosporins marked a significant advancement in the field of antibiotics. nih.gov This structural modification led to a new class of drugs with enhanced efficacy and a broader spectrum of antimicrobial activity against both Gram-positive and Gram-negative pathogens. encyclopedia.pub
Cefmenoxime was developed as a new semisynthetic cephalosporin and was first approved in 1987. nih.govmedchemexpress.com Its academic significance lies in its contribution to the understanding of structure-activity relationships in cephalosporins and its role as a tool in studying bacterial resistance mechanisms.
General Overview of Broad-Spectrum Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria
This compound exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. patsnap.comdrugbank.com Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). patsnap.comtoku-e.com This disruption of the peptidoglycan layer's cross-linking process compromises the integrity of the bacterial cell wall, leading to cell lysis and death. toku-e.com
A key characteristic of Cefmenoxime is its high resistance to hydrolysis by many β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics. nih.govncats.io This stability allows it to be effective against certain β-lactamase-producing strains. ncats.io
The antimicrobial spectrum of Cefmenoxime includes many common pathogens.
Table 1: In Vitro Activity of Cefmenoxime Against Various Bacterial Species
Bacterial Species | Type | Representative MIC Values (µg/mL) |
---|---|---|
Haemophilus influenzae | Gram-Negative | ≤0.008-0.015 toku-e.com |
Pseudomonas aeruginosa | Gram-Negative | 0.25-128 toku-e.com |
Escherichia coli | Gram-Negative | 0.013-6.25 vincibiochem.it |
Klebsiella pneumoniae | Gram-Negative | 0.013-6.25 vincibiochem.it |
Proteus mirabilis | Gram-Negative | 0.013-6.25 vincibiochem.it |
Proteus vulgaris | Gram-Negative | 0.013-6.25 vincibiochem.it |
Morganella morganii | Gram-Negative | 0.013-6.25 vincibiochem.it |
Serratia marcescens | Gram-Negative | 0.013-6.25 vincibiochem.it |
Enterobacter cloacae | Gram-Negative | 0.013-6.25 vincibiochem.it |
Neisseria gonorrhoeae | Gram-Negative | ≤0.008 to 0.25 medchemexpress.com |
Neisseria meningitidis | Gram-Negative | ≤0.008 to 0.25 medchemexpress.com |
Staphylococcus aureus | Gram-Positive | 0.5-32 toku-e.com |
Staphylococcus epidermidis | Gram-Positive | 0.013-6.25 vincibiochem.it |
Streptococcus pneumoniae | Gram-Positive | ≤0.008-0.015 toku-e.com |
Streptococcus pyogenes | Gram-Positive | ≤0.008-0.015 toku-e.com |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Research has demonstrated the efficacy of cefmenoxime in experimental models of infection, including those caused by Escherichia coli and Group B Streptococcus. oup.comasm.org It is a potent inhibitor of Enterobacteriaceae. nih.gov
Q & A
Q. What are the key synthetic pathways for Cefmenoxime hydrochloride, and how do reaction conditions influence yield?
this compound is synthesized via multi-step processes involving methylation, bromination, cyclization, and acylation. A representative route begins with the methylation of ethyl 3-oxo-2-hydroxyimino butyrate (I) to form intermediate (II), followed by bromination to yield (III). Cyclization with thiourea produces the thiazole core (IV), which undergoes further acylation and hydrolysis. The final cephalosporin backbone is assembled via condensation with 7-aminocephalosporanic acid derivatives, followed by deprotection and purification steps . Critical factors include solvent selection (e.g., ethanol for cyclization), temperature control during acylation, and stoichiometric ratios to minimize side products.
Q. How are spectroscopic methods (IR, NMR, UV-Vis) applied to confirm the identity of this compound?
- Infrared Spectroscopy (IR): The compound is analyzed using potassium bromide disks, with absorption bands compared to reference standards. Key peaks include C=O stretches (~1770 cm⁻¹ for β-lactam) and N-H bends (~1650 cm⁻¹ for amides) .
- NMR: In deuterated DMSO, the -NMR spectrum shows distinct singlets for the methoxyimino group (δ ~3.8 ppm) and thiazole protons (δ ~6.9–7.2 ppm), with intensity ratios aiding structural confirmation .
- UV-Vis: A solution in pH 6.8 phosphate buffer exhibits characteristic absorption maxima (e.g., ~270 nm), validated against reference standards .
Q. What pharmacopeial standards govern the quality control of this compound?
Key tests include:
- pH (2.8–3.3) for aqueous solutions .
- Water content (≤1.5% via Karl Fischer titration) .
- Purity assays via HPLC, targeting related substances (e.g., 1-methyl-1H-tetrazole-5-thiol) with ≤1.0% impurities .
- Optical rotation (+60° to +70° in specific solvents) to confirm enantiomeric purity .
Advanced Research Questions
Q. How can UHPLC-TOF-MS resolve contradictions in impurity profiling of this compound?
A validated UHPLC-TOF-MS method (Waters HSS T3 column, 0.1% formic acid/acetonitrile gradient) identifies 15 related substances in commercial batches. High-resolution mass spectra and fragmentation patterns distinguish degradation products (e.g., β-lactam ring-opened species) from synthetic intermediates. For example, a peak at m/z 512.1 (M+H) corresponds to desmethylcefmenoxime, requiring method optimization to avoid co-elution with matrix components .
Q. What methodological considerations are critical for near-infrared (NIR) spectroscopy models in quantifying this compound?
- Calibration Design: Cluster analysis partitions samples (36 calibration, 17 validation batches) to ensure diversity in moisture (0.22–0.26% RMSE) and potency (1.19–1.66% RMSE) .
- Wavelength Selection: Optimal ranges (e.g., 1100–2500 nm) are chosen to avoid spectral noise from excipients.
- Preprocessing: Savitzky-Golay smoothing and multiplicative scatter correction enhance signal-to-noise ratios .
Q. How do polymer impurities impact the stability of this compound formulations?
Polymerization occurs via β-lactam ring opening under high humidity or elevated temperatures. Size-exclusion chromatography (SEC) coupled with MS detects dimers (MW ~1023 Da) and trimers, which reduce antimicrobial efficacy. Accelerated stability studies (40°C/75% RH) show polymer levels increase by 0.5–1.2% over 6 months, necessitating strict storage at ≤25°C in desiccated environments .
Q. What strategies address discrepancies in bioanalytical data during comparative efficacy studies?
Example: Discrepancies in MIC (minimum inhibitory concentration) values for Pseudomonas aeruginosa may arise from inoculum size variations. Standardized broth microdilution (CLSI M07-A10 guidelines) with controlled bacterial density (5 × 10 CFU/mL) and cation-adjusted Mueller-Hinton broth reduces variability. Cross-validation with LC-MS/MS quantifies drug degradation during incubation .
Regulatory and Compliance Considerations
Q. Why was this compound discontinued in some markets, and how does this affect current research?
Discontinuation (e.g., in the U.S.) reflects shifts toward broader-spectrum cephalosporins. Researchers must source compliant reference standards (e.g., USP-grade) and adhere to updated pharmacopeial monographs (e.g., JP17) for impurity limits and sterility testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.